N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound integrates a benzo[c][1,2,5]thiadiazole core linked to a 1,3,4-oxadiazole ring substituted with a thiophene-2-yl group. The benzo[c][1,2,5]thiadiazole moiety is electron-deficient, enhancing charge-transfer properties, while the oxadiazole-thiophene system contributes to π-conjugation and structural rigidity. Such features make it relevant in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., enzyme inhibition) .
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O2S2/c19-11(7-3-4-8-9(6-7)18-22-17-8)14-13-16-15-12(20-13)10-2-1-5-21-10/h1-6H,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGBCJMRMTVNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound is used as a component in the fabrication of polymer solar cells (pscs), where it acts as an electron acceptor.
Mode of Action
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with its targets by facilitating charge transportation and light-harvesting in PSCs. The compound’s presence in the active layer of PSCs contributes to improved short-circuit current density, open-circuit voltage, and fill factor.
Biochemical Pathways
The compound affects the photovoltaic properties of PSCs. It is incorporated into a binary active layer based on a wide-bandgap polymer and a low-bandgap acceptor, resulting in ternary PSCs with improved power conversion efficiencies (PCEs). The compound’s presence drives phase separation and molecular packing of the active layer, thereby enhancing the photovoltaic performance.
Pharmacokinetics
The compound’s impact on the bioavailability of pscs is evident in its contribution to improved pces.
Result of Action
The incorporation of this compound into PSCs results in improved PCEs. The compound enhances the short-circuit current density, open-circuit voltage, and fill factor in PSCs. It also promotes a more balanced charge mobility.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s performance in PSCs can be optimized by controlling its content in the terpolymers. The compound’s action is also influenced by the method of deposition used in the fabrication of PSCs.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide are largely influenced by its electron donor-acceptor (D-A) system. This D-A system, based on the benzo[c][1,2,5]thiadiazole motif, allows the compound to interact strongly with various biomolecules, influencing biochemical reactions
Biological Activity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Structural Overview
The compound features a complex structure that includes:
- Thiophene ring : Known for its role in various biological activities.
- Oxadiazole ring : Associated with antimicrobial and anticancer properties.
- Thiadiazole moiety : Often linked to antioxidant and anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific kinases and enzymes involved in cancer progression and inflammation.
- Antioxidant Activity : The presence of thiophene and oxadiazole rings contributes to its ability to scavenge free radicals.
- Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds related to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 0.67 | |
| Compound B | MCF7 (Breast Cancer) | 1.18 | |
| Compound C | A549 (Lung Cancer) | 0.80 |
These findings suggest that the compound exhibits significant potency against various cancer cell lines.
Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties. For example:
- In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Compounds with similar structures have shown activity against resistant strains of bacteria.
Case Studies
- Study on Anticancer Properties : A study evaluated the efficacy of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole derivatives against multiple cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations (IC50 values ranging from 0.67 µM to 1.18 µM) compared to standard chemotherapy agents like doxorubicin .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of related thiophene and oxadiazole derivatives. The compounds were tested against a panel of pathogens, showing promising results with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Comparison with Similar Compounds
Structural Analogues with Thiophene-Oxadiazole/Thiadiazole Motifs
Key Insights :
- Electronic Effects : Oxadiazole derivatives (target compound) exhibit stronger electron deficiency than thiadiazole analogs, enhancing charge transport in semiconductors .
- Bioactivity : Thiadiazole-carboxamides (e.g., 3a–d in ) show superior antimicrobial activity compared to oxadiazole derivatives, likely due to sulfur’s electronegativity and hydrogen-bonding capacity .
- Synthetic Flexibility : The target compound’s carboxamide group allows easier functionalization than ester-linked analogs (e.g., 3a in ), enabling tailored modifications for drug design .
Positional Isomerism in Thiophene Substitution
The compound N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide () differs only in thiophene substitution (3-yl vs. 2-yl). This positional change alters:
- Conjugation : Thiophene-2-yl ensures better π-orbital overlap with the oxadiazole ring, improving planarity and electronic delocalization.
- Solubility : Thiophene-3-yl derivatives may exhibit lower solubility due to asymmetric packing in crystalline phases .
Pharmacophore Hybrids ()
Compounds like 7c (N-(5-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)butyramide) share the thiophene-oxadiazole motif but incorporate pyrazoline and benzoxazole groups. Key comparisons:
Computational and Spectroscopic Comparisons
- DFT Studies () : Hybrid functionals (e.g., B3LYP) predict the target compound’s HOMO-LUMO gap to be ~0.5 eV narrower than thiadiazole analogs, favoring charge separation in optoelectronic applications .
- Crystallography () : SHELX-refined structures of analogs (e.g., DTCPB) reveal shorter C–S bond lengths in thiadiazoles (1.65 Å) vs. oxadiazoles (1.42 Å), influencing stability and reactivity .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of thiophene-derived intermediates (e.g., thiophene-2-carbohydrazides) with benzothiadiazole carbonyl chlorides. Key steps include nucleophilic substitution and heterocyclization under reflux in polar aprotic solvents like acetonitrile or DMF. Post-synthesis purification via column chromatography or recrystallization ensures purity .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments and carbon frameworks, critical for verifying connectivity between thiophene, oxadiazole, and benzothiadiazole moieties .
- IR Spectroscopy : Confirms functional groups (e.g., C=O, C-N) and hydrogen bonding interactions .
- X-ray Crystallography : Resolves structural ambiguities; SHELX software is widely used for refinement .
- Elemental Analysis : Validates stoichiometric purity .
Q. What preliminary biological screening approaches are used for this compound?
- Methodological Answer : Initial screening involves in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HepG-2, A-549). IC50 values are calculated using dose-response curves, with cisplatin as a positive control. Parallel antimicrobial testing follows CLSI guidelines for bacterial/fungal strains .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Molecular Docking : Tools like MOE or AutoDock model interactions with target proteins (e.g., dihydrofolate reductase). Energy scores (e.g., binding energy −1.6 kcal/mol) correlate with experimental IC50 values .
- DFT Calculations : B3LYP/6-31G(d) level optimizations predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) to rationalize reactivity variations across analogs .
- Statistical Validation : Use multivariate analysis to account for assay variability (e.g., cell line heterogeneity, solvent effects) .
Q. What strategies optimize reaction yields and scalability for this compound?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 hrs → 2 hrs) and improves yields (∼15–20% increase) .
- Catalytic Systems : Mn(II) or iodine-triethylamine mixtures enhance cyclization efficiency in thiadiazole formation .
- Flow Chemistry : Continuous processes minimize side reactions in large-scale synthesis .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- SAR Studies : Introduce substituents (e.g., electron-withdrawing groups on benzothiadiazole) and assess logP (via HPLC) and metabolic stability (using liver microsomes).
- Proteolytic Stability : Test resistance to enzymatic degradation in serum-containing media .
Q. What experimental and computational approaches address discrepancies in mechanistic studies?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Differentiate between radical vs. ionic pathways in oxidation reactions .
- MD Simulations : Model dynamic interactions with lipid bilayers to predict membrane permeability .
- Inhibitor Profiling : Use selective enzyme inhibitors (e.g., COX-2 inhibitors) to validate proposed mechanisms in inflammation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
